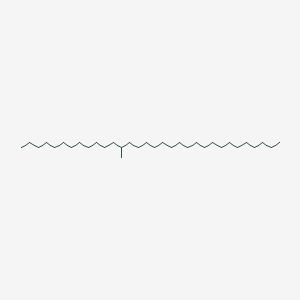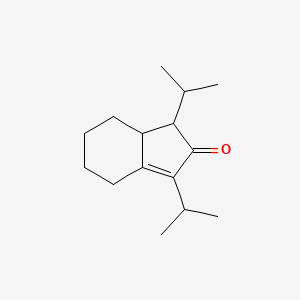
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is a chemical compound with the molecular formula C13H20O It is a derivative of indanone, characterized by the presence of two isopropyl groups and a hexahydroindenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral bicyclic lactam as an intermediate, followed by reductive intramolecular alkylation and intramolecular aldolization to form the hexahydroindenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,6,7,7a-Hexahydro-2H-inden-2-one
- 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
Uniqueness
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1,3-di(propan-2-yl)-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C15H24O/c1-9(2)13-11-7-5-6-8-12(11)14(10(3)4)15(13)16/h9-11,13H,5-8H2,1-4H3 |
Clave InChI |
ZSVQBGUVAQDOOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2CCCCC2=C(C1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
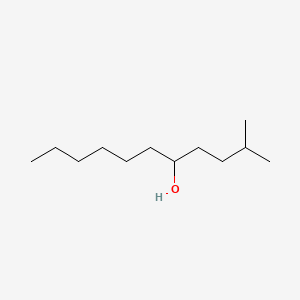
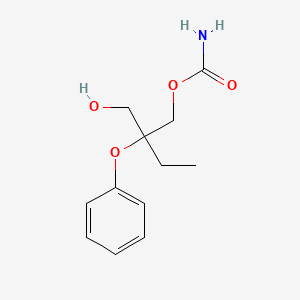
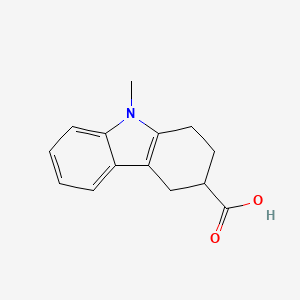
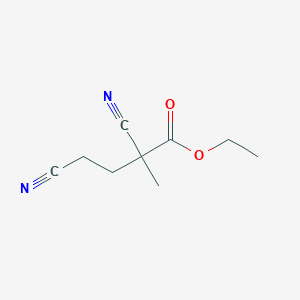


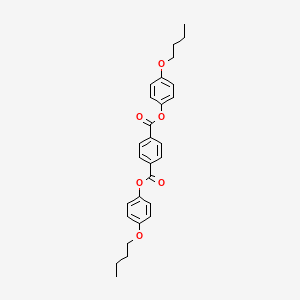

![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)


